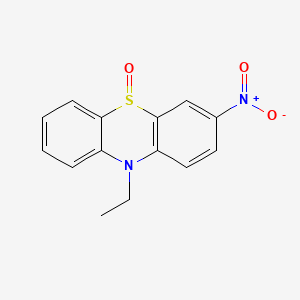

10-Ethyl-3-nitro-10h-phenothiazine 5-oxide

Description

Overview of Phenothiazine (B1677639) Chemistry and Derivatives

Phenothiazine is a heterocyclic compound first synthesized in 1883. acs.org It forms the basic structural framework for a wide array of derivatives with significant applications, particularly in pharmacology. researchgate.netresearchgate.net

The journey of phenothiazine research began with its use as a synthetic dye. researchgate.net In the mid-1880s, Paul Ehrlich's pioneering work with methylene (B1212753) blue, a phenothiazine derivative, in cell staining laid the groundwork for future discoveries. wikipedia.org By the 1940s, phenothiazine was recognized for its anthelmintic properties in livestock. wikipedia.org A pivotal moment in medicinal chemistry came with the synthesis of chlorpromazine (B137089) in 1951, which revolutionized the treatment of psychiatric disorders and established phenothiazines as a major class of antipsychotic drugs. nih.govnih.gov This discovery spurred extensive research into modifying the phenothiazine scaffold, leading to the development of numerous derivatives with diverse therapeutic applications, including antihistaminic and antiemetic effects. researchgate.netresearchgate.net

Phenothiazine analogues are broadly categorized based on the substituent at the 10-position of the nitrogen atom in the central ring. nih.gov These classes include:

Amino alkyl derivatives: These compounds, such as chlorpromazine and promethazine, feature an amino alkyl side chain at the N-10 position and are known for their sedative and antipsychotic properties. nih.govwikipedia.org

Piperidine (B6355638) derivatives: This class, exemplified by thioridazine (B1682328), contains a piperidine ring in the side chain and exhibits antimicrobial activity. nih.gov

Piperazine (B1678402) derivatives: Compounds like trifluoperazine (B1681574) and fluphenazine (B1673473) fall into this category, characterized by a piperazine moiety in the side chain, and are potent antipsychotic and anticonvulsant agents. nih.gov

Further structural diversity is achieved through substitution on the aromatic rings, most commonly at the 2-position, which can significantly influence the compound's activity. slideshare.net The central ring of phenothiazines is folded, and substitutions can affect this conformation. wikipedia.org

Significance of Sulfur Oxidation in Phenothiazine Systems

The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) (S=O) or a sulfone (SO2) is a critical modification that profoundly alters the molecule's properties. nih.govrsc.org

The introduction of a sulfoxide group transforms the electron-donating sulfide (B99878) into an electron-withdrawing sulfoxide. nih.gov This change significantly impacts the electronic properties of the phenothiazine ring system. The sulfoxide oxygen atom can exist in either an axial or equatorial position relative to the folded central ring, leading to different stereoisomers. nih.gov This oxidation alters the electron density distribution across the aromatic rings, which can be observed through spectroscopic methods like NMR. nih.gov The presence of the sulfoxide can also influence the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

Early research into phenothiazine 5-oxides demonstrated that these oxidized forms often retain biological activity, sometimes with a modified profile compared to the parent compound. nih.gov For instance, chlorpromazine-S-oxide, a major metabolite of chlorpromazine, was found to have similar effects on the vasomotor and central nervous systems. nih.gov Methods for the synthesis of phenothiazine sulfoxides have been developed using various oxidizing agents, including aqueous nitrous acid and hydrogen peroxide. nih.govdtic.mil The crystal structures of several phenothiazine 5-oxides have been determined, providing valuable insights into their three-dimensional conformations. nih.gov These studies have been crucial for understanding how sulfur oxidation affects the molecule's shape and electronic character, which in turn influences its interactions with biological targets. nih.govrsc.org

Rationale for Academic Investigation of 10-Ethyl-3-nitro-10H-phenothiazine 5-oxide

The specific compound, this compound, presents a unique combination of structural features that warrant academic investigation. The ethyl group at the 10-position and the nitro group at the 3-position, combined with the sulfoxide at the 5-position, create a molecule with distinct electronic and steric properties.

The presence of the electron-withdrawing nitro group on the aromatic ring, in conjunction with the electron-withdrawing sulfoxide, is expected to significantly modulate the electron density of the phenothiazine system. nih.govresearchgate.net Research on related nitro-substituted phenothiazine oxides has shown that these substitutions can lead to interesting photophysical properties, including large bathochromic shifts in absorption spectra. nih.gov

Impact of N-Substitution (Ethyl Group) on Phenothiazine Systematics

The substitution at the nitrogen atom of the phenothiazine ring (N-10) is a common strategy to modulate the properties of these compounds. mdpi.com The introduction of an alkyl group, such as an ethyl group, has profound effects on the molecule's structure and function. N-alkylation is a key feature in many pharmaceutically important phenothiazines, including those with antihistaminic and anti-Parkinsonian properties. mdpi.com

Research has demonstrated that N-substitution is crucial for certain biological activities. For instance, a study on NADPH oxidase (NOX) inhibitors found that while phenothiazines without N-substitution were inactive, the introduction of an aliphatic chain at the N-10 position conferred inhibitory activity against several NOX enzymes. nih.gov Similarly, in the context of anticancer research, N-alkylation of phenothiazine-dithiocarbamate hybrids was shown to be important for their antiproliferative effects. nih.gov

From a structural standpoint, the N-10 substituent influences the "butterfly" angle of the phenothiazine tricycle. A crystallographic study of 10-ethyl-3-nitrophenothiazine noted a dihedral angle of 22.8(1)° between the two benzene (B151609) rings, indicating that substitutions flatten the tricycle compared to unsubstituted 10-ethylphenothiazine (B154437) (44.9(1)°). researchgate.net The synthesis of the N-ethylated phenothiazine core is typically achieved by reacting phenothiazine with an ethyl halide, such as 1-bromoethane, in the presence of a base like sodium hydride. chemicalbook.com

Influence of Nitro Substitution on Aromatic Heterocyclic Frameworks

The presence of a nitro (NO₂) group on the aromatic framework of the phenothiazine molecule introduces strong electron-withdrawing effects, significantly modifying its chemical reactivity and physical properties. numberanalytics.comresearchgate.net The nitro group deactivates the aromatic ring towards electrophilic substitution reactions due to its powerful inductive and resonance effects. numberanalytics.commasterorganicchemistry.com This deactivation means that reactions like further nitration require more stringent conditions and the incoming electrophile is directed to the meta position relative to the nitro group. numberanalytics.comlibretexts.org

Conversely, the electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. numberanalytics.comnih.gov In phenothiazine systems, the position of the nitro group is critical. For instance, in dinitro-substituted phenoxazines and phenothiazines, a nitro group para to the aryl ether is more readily displaced by a nucleophile than one para to the more electron-rich amino group. nih.gov

The nitro group's influence extends to the photophysical properties of the molecule. In a study of 3,7-dinitro-10H-phenothiazine 5-oxide, the two electron-withdrawing nitro groups were found to remove electron density from the sulfur atom, decrease the LUMO energy, and cause a significant red-shift in the fluorescence emission band compared to other phenothiazine S-oxides. mdpi.com This highlights the ability of nitro groups to tune the optoelectronic characteristics of the heterocyclic system.

Unexplored Research Avenues and Scholarly Contributions of the Specific Compound

Despite the well-documented effects of its individual functional groups, the specific compound This compound remains largely uncharacterized in dedicated scholarly literature. Its existence is primarily noted in chemical databases and supplier catalogs, which provide basic physicochemical data. echemi.comchemicalbook.comsigmaaldrich.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5397-25-1 | echemi.comchemicalbook.com |

| Molecular Formula | C14H12N2O3S | echemi.comsigmaaldrich.com |

| Molecular Weight | 288.32 g/mol | echemi.com |

| Exact Mass | 288.05686342 g/mol | echemi.com |

| Topological Polar Surface Area | 96.1 Ų | echemi.com |

| Complexity | 412 | echemi.com |

| Hydrogen Bond Acceptor Count | 4 | echemi.com |

This table is interactive. Click on headers to sort.

The absence of detailed studies on this compound represents a significant research gap. The combination of the N-ethyl group, the electron-withdrawing nitro group, and the sulfoxide moiety suggests several potential areas for investigation:

Photocatalysis: Given that phenothiazine sulfoxides have recently been explored as photocatalysts nih.govacs.org, the unique electronic landscape created by the nitro group in this compound could lead to novel catalytic activities.

Materials Science: N-substituted phenothiazines are being investigated as hole-transporting materials. acs.org The specific substitutions on this molecule could impart unique optoelectronic or semiconductor properties worthy of exploration for use in organic electronics.

Medicinal Chemistry: While sulfoxidation often reduces the antipsychotic activity of phenothiazines nih.gov, the interplay between the N-ethyl and C-3 nitro groups could result in novel biological activities. The known roles of related structures as NOX inhibitors nih.gov or anticancer agents nih.gov provide a rationale for screening this compound against various biological targets.

In essence, This compound stands as a model compound whose systematic investigation could yield valuable insights into the structure-property relationships of multi-functionalized phenothiazine systems.

Structure

3D Structure

Properties

CAS No. |

5397-25-1 |

|---|---|

Molecular Formula |

C14H12N2O3S |

Molecular Weight |

288.32 g/mol |

IUPAC Name |

10-ethyl-3-nitrophenothiazine 5-oxide |

InChI |

InChI=1S/C14H12N2O3S/c1-2-15-11-5-3-4-6-13(11)20(19)14-9-10(16(17)18)7-8-12(14)15/h3-9H,2H2,1H3 |

InChI Key |

ITBLSYQCKBREGR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Phenothiazine Sulfoxides

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in confirming the chemical identity and electronic structure of newly synthesized phenothiazine (B1677639) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Assignment (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For phenothiazine derivatives, ¹H and ¹³C NMR spectra allow for the unambiguous assignment of each hydrogen and carbon atom within the molecule.

The ¹³C NMR spectra provide further structural confirmation. Data for 2-chloro-7-nitro-10-methylphenothiazine 5-oxide shows the complexity of such spectra, where every carbon atom in the aromatic rings and the N-alkyl substituent can be distinctly identified. researchgate.net For 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide, the ethyl group carbons would be expected in the upfield region, while the aromatic carbons would span a wide range from approximately 115 to 150 ppm. The presence of the electron-withdrawing nitro group and the sulfoxide (B87167) would significantly influence the chemical shifts of the carbons in their vicinity.

Table 1: Representative ¹H and ¹³C NMR Data for Phenothiazine Derivatives Data presented is for analogous structures to infer the expected values for this compound.

| Compound | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine rsc.org | ¹H | 3.97 (q) | N-CH₂ |

| ¹H | 1.44 (t) | N-CH₂CH₃ | |

| ¹³C | ~123.9 | CF₃ | |

| 2-Methyl-10H-phenothiazine rsc.org | ¹H (CD₃COCD₃) | 7.74 (brs) | NH |

| ¹H (CD₃COCD₃) | 6.97-6.60 (m) | Aromatic H | |

| ¹H (CD₃COCD₃) | 2.16 (s) | CH₃ | |

| ¹³C (CD₃COCD₃) | 143.8-115.4 | Aromatic C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, IR spectroscopy is crucial for confirming the presence of the sulfoxide (S=O) and nitro (NO₂) moieties.

The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations. spectroscopyonline.com These are the asymmetric stretch, typically found in the 1560-1500 cm⁻¹ region, and the symmetric stretch, which appears in the 1360-1300 cm⁻¹ range. spectroscopyonline.com The sulfoxide group (S=O) is characterized by a strong absorption band, typically observed between 1070 and 1030 cm⁻¹. nist.gov

In addition to these key groups, the IR spectrum would also show characteristic absorptions for the C-H bonds of the aromatic rings and the ethyl group, as well as the C-N and C-S vibrations of the heterocyclic phenothiazine core. researchgate.net For example, the IR spectrum of 3,7-dinitro-10H-phenothiazine shows characteristic peaks for the N-H group (3328 cm⁻¹), C=C aromatic stretching (1625 cm⁻¹), C-N stretching (1265 cm⁻¹), and the nitro groups (1522 and 1348 cm⁻¹). brieflands.com

Table 2: Characteristic IR Absorption Frequencies for Phenothiazine Sulfoxides

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | Strong |

| Sulfoxide (S=O) | Stretch | 1070 - 1030 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Alkyl C-H | Stretch | 3000 - 2850 | Variable |

| Aromatic C=C | Stretch | 1625 - 1450 | Variable |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through the analysis of fragmentation patterns. For this compound (molar mass: 288.32 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 288. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture

Elucidation of Molecular Conformation and Geometry of Phenothiazine Derivatives

The phenothiazine ring system is not planar but exists in a folded "butterfly" conformation. The degree of this folding is described by the dihedral angle between the two outer benzene (B151609) rings. This angle is sensitive to the nature and position of substituents on the phenothiazine core.

For the non-oxidized precursor, 10-Ethyl-3-nitrophenothiazine, X-ray analysis shows that the nitro group flattens the tricycle, resulting in a dihedral angle of 157.2(1)°. iucr.org This is significantly flatter than the non-nitrated 10-ethylphenothiazine (B154437), which has a dihedral angle of 135.2(1)°. iucr.org

In phenothiazine sulfoxides, the geometry is further influenced by the sulfoxide group. In 10-acetyl-10H-phenothiazine 5-oxide, the sulfoxide oxygen atom can be disordered over two sites, corresponding to pseudo-axial and pseudo-equatorial positions relative to the central ring. nih.govresearchgate.net The S-O bond length in these structures is typically around 1.47-1.50 Å. nih.gov In the crystal structure of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide, the sulfoxide group was found in a "pseudo-axial" configuration. researchgate.net This conformational detail is critical for understanding the molecule's steric and electronic properties.

Table 3: Comparison of Dihedral Angles in Phenothiazine Derivatives

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 10-Ethylphenothiazine | 135.2 | iucr.org |

| 10-Ethyl-3-nitrophenothiazine | 157.2 | iucr.org |

| 10H-Phenothiazine 5-oxide | 161.6 (180 - 18.40) | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. rsc.org These interactions dictate the macroscopic properties of the material.

In the crystal structure of 10-acetyl-10H-phenothiazine 5-oxide, weak C-H···O hydrogen bonds link the molecules together. nih.gov Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid-to-centroid distances of approximately 3.75 Å and 3.96 Å, contribute to the stability of the crystal packing. nih.gov Similarly, the structure of 10H-phenothiazine 5-oxide features both N-H···O hydrogen bonds and π–π contacts with centroid-centroid distances of 3.91 Å and 4.14 Å. nih.gov For this compound, similar C-H···O interactions involving the sulfoxide or nitro oxygen atoms, along with π–π stacking, would be expected to be the dominant forces directing the crystal packing.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

The electronic properties of phenothiazine derivatives are of significant interest due to their applications in materials science, particularly in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. rsc.org The oxidation of the sulfur atom in the phenothiazine core to a sulfoxide (S=O) or a sulfone (O=S=O) dramatically alters the electronic structure and, consequently, the spectroscopic properties of the molecule. nih.govnorthumbria.ac.uk This section explores the insights gained from electronic absorption and emission spectroscopy into the electronic structure of phenothiazine sulfoxides, with a specific focus on this compound.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For phenothiazine derivatives, the absorption spectra typically reveal multiple bands corresponding to π-π* and n-π* transitions. The parent 10H-phenothiazine shows absorption maxima (λmax) at approximately 252 nm and 316 nm. nih.gov

The introduction of substituents and the oxidation of the sulfur atom significantly modify these transitions. In oxidized phenothiazine luminogens, absorption bands are commonly observed in the range of 275 nm to 330 nm. rsc.org For instance, a study on N-phosphoryl phenothiazine derivative revealed two primary absorption bands at 234 nm and 280 nm, which were assigned to π-π* and n-π* transitions, respectively. nih.gov

In the case of this compound, the electronic structure is influenced by three key features: the N-ethyl group, the electron-withdrawing nitro (-NO₂) group at the 3-position, and the sulfoxide group (S=O). The sulfoxide group, being an electron-accepting moiety, widens the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to the non-oxidized phenothiazine. northumbria.ac.uk This is expected to cause a shift in the absorption bands. The nitro group, a strong electron-withdrawing group, further modulates the electronic distribution and the energy of the molecular orbitals. This "push-pull" type architecture, where the phenothiazine ring acts as an electron donor and the nitro group as an acceptor, can lead to the appearance of intramolecular charge transfer (ICT) bands in the absorption spectrum.

Table 1: UV-Vis Absorption Data for Selected Phenothiazine Derivatives

| Compound | Solvent | Absorption Maxima (λmax) in nm | Transition Type |

| 10H-Phenothiazine | - | 252, 316 | π-π |

| N-phosphoryl phenothiazine (2a) | MeCN | 234, 280 | π-π, n-π* |

| General Oxidized Phenothiazine Luminogens | - | ~275, ~300, ~330 | - |

Data sourced from references nih.govrsc.org. This table is for illustrative purposes and shows data for related compounds, not the specific subject compound.

The emission properties of phenothiazine derivatives, including fluorescence and phosphorescence, are highly sensitive to their oxidation state and substitution pattern. Oxidized phenothiazine chromophores, particularly phenothiazine 5-oxides and 5,5-dioxides, have garnered significant attention for their excellent photoluminescence properties, which are crucial for applications in OLEDs, bioimaging, and data storage. rsc.org These oxidized forms often exhibit high phosphorescence quantum yields and long-lived emission lifetimes in the solid state. rsc.orgrsc.org

Phenothiazine 5-oxide derivatives are noted for their potential as active materials in organic phosphorescent materials, with some exhibiting ultra-long organic phosphorescence (UOP) and persistent room temperature phosphorescence (RTP). rsc.org RTP is a phenomenon where a material can continue to emit light for an extended period after the excitation source is removed. This property in oxidized phenothiazines is often attributed to the formation of strong π–π interactions in the solid state. rsc.org

However, the presence of certain substituents can dramatically alter or even quench these emission properties. The nitro group, in particular, is known to be an efficient quencher of phosphorescence in many aromatic compounds. nih.gov A study on 3,7-dinitro-10H-phenothiazine 5-oxide revealed that it does not exhibit room-temperature phosphorescence. nih.gov This quenching effect is attributed to the asymmetric stretching of the NO₂ group and its hindered rotation, which provide efficient non-radiative decay pathways for the excited triplet state. nih.gov Similarly, another study noted that electron-withdrawing substituents on the phenothiazine ring tend to reduce RTP intensity and that oxidation to the sulfoxide can also destroy the RTP of the parent compounds, a point of contrast with other findings that celebrate the RTP of oxidized phenothiazines. uni.edu

For this compound, one must therefore consider the interplay between the phosphorescence-promoting sulfoxide group and the phosphorescence-quenching nitro group. It is highly probable that the nitro group at the 3-position would significantly diminish or completely quench the room temperature phosphorescence, despite the presence of the 5-oxide functionality. nih.gov

The fluorescence properties are also affected. In some push-pull systems based on phenothiazine, oxidation can lead to either an enhancement or a quenching of fluorescence depending on the substitution pattern. nih.gov The emission color of phenothiazine 5-oxide derivatives can range from blue to blue-green. researchgate.net

Table 2: Luminescence Properties of Selected Phenothiazine Derivatives

| Compound/Class | Emission Type | Key Findings |

| Oxidized Phenothiazine Chromophores | Photoluminescence, Room Temperature Phosphorescence (RTP) | Generally exhibit high phosphorescence quantum yields and long lifetimes, useful for OLEDs and sensors. rsc.orgrsc.org |

| Phenothiazine-based Isomers (Aggregates) | Room Temperature Phosphorescence | Phosphorescence peaks observed between 520 and 565 nm. acs.org |

| 3,7-Dinitro-10H-phenothiazine 5-oxide | No Room-Temperature Phosphorescence | The nitro groups act as efficient phosphorescence quenchers. nih.gov |

| Phenothiazines with electron-withdrawing substituents | Reduced Room Temperature Phosphorescence | The intensity of RTP is diminished by electron-withdrawing groups. uni.edu |

Data sourced from references rsc.orgnih.govrsc.orguni.eduacs.org. This table highlights general trends and findings for classes of compounds or specific derivatives.

Theoretical and Computational Investigations of 10 Ethyl 3 Nitro 10h Phenothiazine 5 Oxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the intricacies of molecular systems.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to map the electronic structure of the molecule. These calculations are fundamental to understanding the molecule's inherent stability and reactivity. For phenothiazine (B1677639) derivatives, DFT has been successfully used to predict molecular stability and chemical reactivity. nih.gov

Conformational Analysis of the Phenothiazine Ring System

The phenothiazine tricycle is not planar and adopts a characteristic folded or "butterfly" conformation along the N-S axis. The degree of this folding is a key structural parameter. In the parent 10H-phenothiazine 5-oxide, the sulfoxide (B87167) oxygen atom can exist in two disordered positions: a more stable boat-axial and a less stable boat-equatorial conformation. nih.gov The dihedral angle between the two benzene (B151609) rings in this parent S-oxide is reported to be 18.40°. nih.gov

The introduction of substituents at the N10 position and on the aromatic rings significantly influences this folding. In the related structure of 10-ethyl-3-nitrophenothiazine (the unoxidized form of the title compound), the dihedral angle between the benzene rings is 22.8°, indicating that substituents can flatten the tricycle compared to other derivatives. nih.gov The ethyl group is positioned nearly orthogonally to the central thiazine (B8601807) ring. nih.gov

For the oxidized analogue, 3,7-dinitro-10H-phenothiazine 5-oxide, DFT calculations reveal specific bending angles in the central ring, denoted as ΘS and ΘN, which are calculated to be 95.08° and 122.78°, respectively, in the ground state. nih.gov These computational results are consistent with X-ray diffraction data and confirm that the bent structure is an inherent feature due to steric hindrance, not just an artifact of crystal packing. nih.gov It is expected that 10-Ethyl-3-nitro-10H-phenothiazine 5-oxide would adopt a similar folded "butterfly" structure, with its precise folding angle being a balance between the electronic effects of the nitro group, the steric bulk of the N-ethyl group, and the presence of the S-oxide.

Interactive Table: Comparison of Bending Angles in Related Phenothiazine Structures

| Compound | Method | Parameter | Value | Reference |

| 10H-Phenothiazine 5-oxide | X-ray | Dihedral Angle (Benzene Rings) | 18.40° | nih.gov |

| 10-ethyl-3-nitrophenothiazine | X-ray | Dihedral Angle (Benzene Rings) | 22.8° | nih.gov |

| 3,7-dinitro-10H-phenothiazine 5-oxide | DFT | Bending Angle (ΘS) | 95.08° | nih.gov |

| 3,7-dinitro-10H-phenothiazine 5-oxide | DFT | Bending Angle (ΘN) | 122.78° | nih.gov |

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and the energy required for electronic excitation. scispace.comresearchgate.net

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich tricyclic core, particularly involving the nitrogen and sulfur heteroatoms. nih.govscispace.com In contrast, the LUMO's location is heavily influenced by the presence of electron-withdrawing substituents. In computational studies of the analogous 3,7-dinitro-10H-phenothiazine 5-oxide, the HOMO to LUMO transition is characterized by a significant charge transfer (CT) from the sulfur atom to the electron-withdrawing nitro groups. nih.gov Similarly, for 10-Acetyl-10H-phenothiazine 5-oxide, the HOMO is distributed over the phenothiazine ring system, while the LUMO is more localized on the acetyl group and adjacent phenyl ring. researchgate.net

Therefore, for this compound, the HOMO is expected to be distributed across the phenothiazine nucleus, and the LUMO is anticipated to be predominantly localized on the nitro-substituted benzene ring. This separation of frontier orbitals indicates a strong intramolecular charge transfer character upon electronic excitation. The calculated HOMO-LUMO gap for related phenothiazine derivatives explains the charge transport that occurs within the molecule. researchgate.net

Interactive Table: Frontier Orbital Energies of Related Phenothiazine Oxides

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 10-Acetyl-10H-phenothiazine 5-oxide | DFT/B3LYP | -6.21 | -1.53 | 4.68 |

| 3,7-dinitro-10H-phenothiazine 5-oxide | DFT/B3LYP | -7.35 | -4.01 | 3.34 |

Note: Data for analogous compounds are presented to illustrate expected trends.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the properties of molecules in their electronically excited states. It is widely used to simulate UV-Vis absorption spectra and to understand the nature of electronic transitions. emerald.comnih.gov

For phenothiazine derivatives, TD-DFT calculations can accurately predict absorption maxima corresponding to n-π* and π-π* transitions. nih.gov In the case of 3,7-dinitro-10H-phenothiazine 5-oxide, TD-DFT calculations predict the first major absorption band (S₀→S₁) to be at 376 nm. nih.gov This transition is dominated by the HOMO→LUMO configuration and possesses a strong charge transfer character from the sulfur atom to the nitro groups. nih.gov The presence of the two electron-withdrawing nitro groups significantly decreases the LUMO energy, causing the emission band to be red-shifted by approximately 200 nm compared to phenothiazine S-oxide analogues without such groups. nih.gov

Given these findings, TD-DFT simulations for this compound would be expected to show a primary low-energy electronic transition corresponding to an intramolecular charge transfer from the phenothiazine core to the nitro group. This would result in strong absorption in the visible region of the electromagnetic spectrum. Such calculations are essential for rationalizing the observed photophysical properties and designing novel materials for optoelectronic applications. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time.

Exploration of Conformational Dynamics and Molecular Flexibility

MD simulations are a computational technique used to study the physical movements of atoms and molecules. For complex, flexible molecules like phenothiazine derivatives, MD simulations provide crucial insights into their dynamic behavior, which cannot be captured by static geometry optimizations. tandfonline.comnih.gov

For this compound, an MD simulation would allow for the exploration of its conformational landscape in a simulated environment, such as a solvent. Key dynamic behaviors that could be investigated include:

Ring Puckering: The characteristic "butterfly" motion of the phenothiazine ring system could be observed, revealing the flexibility of the central ring and the energy barriers associated with its inversion.

Solvent Effects: MD simulations can explicitly model the interactions between the solute molecule and solvent, providing a more realistic understanding of its conformational preferences and dynamics in solution.

By tracking the molecule's trajectory over time, MD simulations can map out the accessible conformations and the transitions between them, offering a comprehensive picture of the molecular flexibility of this compound. nih.gov

Mechanistic Insights Derived from Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions and predicting the behavior of molecules. For complex heterocyclic systems like phenothiazine derivatives, DFT calculations can elucidate reaction pathways, transition states, and the electronic properties that govern their reactivity.

Elucidation of Proposed Reaction Pathways for Chemical Transformations

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds. The formation of the core structure, a nitrated phenothiazine S-oxide, involves a multi-step process.

The nitration of phenothiazine itself has been proposed to proceed through a cation-radical mechanism. Initially, phenothiazine reacts with a nitrating agent to form a phenothiazine cation radical. This intermediate is then oxidized to a more reactive phenazathionium cation. The phenazathionium cation subsequently reacts with a nitrite (B80452) anion to yield the 3-nitro-phenothiazine. The final step involves the oxidation of the sulfur atom to the corresponding S-oxide.

Computational studies on related phenothiazine derivatives can provide a deeper understanding of the electronic effects of the substituents. For instance, DFT calculations on 3,7-dinitro-10H-phenothiazine 5-oxide, a compound with similar electronic features, reveal how the electron-withdrawing nitro groups and the sulfoxide group influence the geometry and electronic structure of the molecule. nih.gov The presence of the sulfoxide group, an electron-withdrawing entity, and the nitro group significantly impacts the electron density distribution across the phenothiazine core. nih.gov This, in turn, affects the molecule's susceptibility to further chemical transformations and its interaction with other reactants.

Structural data from the crystal structure of 10-ethyl-3-nitrophenothiazine (the precursor to the 5-oxide) shows that the tricyclic system is folded, with a dihedral angle of 22.8(1)° between the two benzene rings. nih.gov The introduction of the sulfoxide group is expected to alter this geometry, which can be precisely modeled using computational methods to understand its impact on reactivity.

The following table summarizes key geometric parameters for related phenothiazine derivatives, which can serve as a basis for computational models of this compound.

| Compound | Dihedral Angle (Benzene Rings) | N-Alkyl Group Orientation | Reference |

| 10-ethylphenothiazine (B154437) | 44.9(1)° | - | nih.gov |

| 10-ethyl-3-nitrophenothiazine | 22.8(1)° | Orthogonal to thiazine ring | nih.gov |

| (E)-3-(10-ethyl-10H-phenothiazin-3-yl)acrylic acid | 25.3(9)° and 29.8(8)° | - | nih.gov |

This interactive data table allows for the comparison of key structural features in related phenothiazine compounds.

Computational Understanding of Catalytic Activity and Photoredox Processes

Phenothiazine derivatives are renowned for their reversible redox properties, making them promising candidates for photoredox catalysis. The ability to absorb light and initiate electron transfer processes is central to their function. Computational studies are crucial for understanding the excited-state properties and redox potentials that govern these photoredox processes.

The general mechanism for photoredox catalysis involving phenothiazines often starts with the photoexcitation of the phenothiazine derivative. In its excited state, it can act as a potent reductant or oxidant. For instance, in the context of a reductive quenching cycle, the excited photocatalyst can donate an electron to a substrate, generating a radical anion and the phenothiazine radical cation. This initiates a cascade of reactions leading to the final product.

Computational modeling, specifically Time-Dependent DFT (TD-DFT), can predict the absorption spectra, excited-state energies, and redox potentials of these molecules. For a molecule like this compound, the presence of the electron-withdrawing nitro and sulfoxide groups is expected to significantly influence its photophysical properties. These groups can lower the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the energy of the excited states and the redox potentials.

A review of oxidized phenothiazine derivatives highlights that phenothiazine 5-oxides and 5,5-dioxides exhibit interesting photoluminescence properties and have been investigated for their potential in various applications. researchgate.net Theoretical studies mentioned in this review underscore the importance of computational chemistry in understanding the structure-property relationships in these compounds. researchgate.net

| Computational Parameter | Significance in Photoredox Catalysis |

| HOMO Energy | Relates to the oxidation potential (ease of forming the radical cation). |

| LUMO Energy | Relates to the reduction potential (ease of forming the radical anion). |

| HOMO-LUMO Gap | Correlates with the energy of the lowest electronic transition (absorption wavelength). |

| Excited-State Redox Potentials | Determines the thermodynamic feasibility of electron transfer to or from a substrate in the excited state. |

| Spin-Orbit Coupling | Influences the rate of intersystem crossing, which is important for processes involving triplet excited states. |

This interactive table outlines the key computational parameters and their importance in understanding the photoredox capabilities of a molecule.

Advanced Mechanistic Studies of Phenothiazine Sulfoxide Reactivity

Reaction Kinetics and Pathway Delineation

The reactivity of the phenothiazine (B1677639) core is significantly influenced by the oxidation state of the sulfur atom and the nature of the substituents on the nitrogen atom and the aromatic rings. Understanding the kinetics and delineating the reaction pathways are crucial for controlling the synthesis and predicting the behavior of derivatives like 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide.

The oxidation of the phenothiazine ring system is a key transformation, leading to the formation of sulfoxides and, upon further oxidation, sulfones. The sulfur atom in the central thiazine (B8601807) ring is particularly susceptible to oxidation due to its significant electron density. nih.gov This vulnerability means that oxidation generally occurs at the sulfur position in preference to the N-alkyl group. nih.govmdpi.com

The process can be initiated through chemical or electrochemical means. Chemical oxidation using reagents like hydrogen peroxide or nitric acid is a common method. cdnsciencepub.comchemrxiv.org For instance, 10-acyl- and 10-alkylphenothiazines can be converted to their corresponding sulfoxides using hydrogen peroxide (H₂O₂) or nitric acid (HNO₃). cdnsciencepub.com The reaction of phenothiazine with nitric acid in the presence of perchloric acid (HClO₄) has been shown to yield 3-nitrophenothiazine-S-oxide. cdnsciencepub.com

Electrochemical studies provide a more detailed view of the oxidation pathway. The initial step is a one-electron oxidation of the phenothiazine to form a radical cation (PTZ•+). nih.govacs.org This intermediate is often characterized by a distinct color, such as pink or green, depending on the specific derivative and conditions. nih.gov This radical cation is a key branching point. It can undergo a further single electron transfer (SET) or disproportionate to form a dication (PTZ²+). acs.org This highly reactive dication is then trapped by a nucleophile, such as water present in the solvent, to yield the phenothiazine sulfoxide (B87167). acs.org

A proposed mechanism for the electrochemical formation of phenothiazine sulfoxide is detailed below:

One-Electron Oxidation: The phenothiazine molecule undergoes oxidation at the anode to form a radical cation. nih.gov

Formation of Dication: The radical cation undergoes further oxidation or disproportionation to form a dication. acs.org

Nucleophilic Attack: A water molecule attacks the electrophilic dication at the sulfur atom.

Deprotonation: The resulting intermediate loses two protons to form the neutral sulfoxide. nih.gov

This stepwise process highlights the electronic changes within the heterocyclic ring system during oxidation. The formation of the sulfoxide significantly alters the electronic properties of the phenothiazine molecule. nih.gov

The presence of a nitro (NO₂) group at the 3-position of the phenothiazine ring, as in this compound, profoundly influences the molecule's chemical reactivity. The nitro group is one of the most powerful electron-withdrawing groups, acting through both inductive and resonance effects. researchgate.net

This strong electron-withdrawing capability has several key consequences:

Activation of the Ring System: The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.gov It can facilitate the displacement of other groups on the ring by nucleophiles. For example, in dinitrophenothiazines, one nitro group can be displaced by a nucleophile like butylamine. nih.gov

Modulation of Redox Potential: By withdrawing electron density from the phenothiazine core, the nitro group makes the molecule more difficult to oxidize. This increases the oxidation potential compared to the unsubstituted parent compound.

Influence on Reaction Yields: In reactions where the phenothiazine acts as a nucleophile or electron donor, the presence of an electron-withdrawing nitro group can decrease the reaction rate and yield. rsc.org

Stabilization of Intermediates: The nitro group can stabilize anionic intermediates (nitronates) formed during nucleophilic attack, facilitating certain reaction pathways. nih.govnih.gov

Impact on Photophysical Properties: The presence of the nitro group can introduce new electronic transitions, such as charge-transfer states, which alters the absorption spectrum of the molecule. beilstein-journals.org

The position of the nitro group is critical. When located at the 3-position, its electron-withdrawing effect is transmitted effectively throughout the π-electron system, influencing the reactivity at the sulfur and nitrogen heteroatoms. researchgate.net

Steric Effects: The ethyl group introduces steric bulk around the nitrogen atom. This can influence the "butterfly" angle of the phenothiazine ring, which is the dihedral angle between the two benzene (B151609) rings. This conformational change can, in turn, affect the electronic communication across the molecule and its interaction with other reagents or surfaces.

Solubility and Reactivity: The N-alkyl group significantly impacts the solubility of the phenothiazine derivative in various solvents, which is a critical factor in reaction kinetics. Studies on various N-substituted phenothiazines have shown that the nature of the alkyl or aryl group is crucial for tuning the molecule's redox and photophysical properties for applications like photoredox catalysis. beilstein-journals.org While many functional groups are tolerated, the specific N-substituent dictates the precise electronic characteristics of the resulting catalyst. acs.org

The primary role of the N-ethyl group in the context of oxidation is to provide stability and define the electronic nature of the nitrogen center, while the oxidation itself is directed towards the more electron-rich and accessible sulfur atom. nih.govcdnsciencepub.com

Photophysical and Photochemical Mechanisms

Phenothiazine sulfoxides, upon absorption of light, engage in a series of complex photophysical and photochemical processes. The initial electronic excitation leads to the population of excited states, which can then decay through various pathways, including light emission, non-radiative decay, and chemical reactions involving charge transfer and radical formation.

The photophysical journey of a phenothiazine sulfoxide begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁). The subsequent de-excitation can occur through several competing pathways. nih.gov

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This process, known as fluorescence, is often inefficient for phenothiazine derivatives, which tend to have low fluorescence quantum yields. nih.gov

Intersystem Crossing (ISC): The excited singlet state can undergo a spin-inversion to form a longer-lived excited triplet state (T₁). This is often a major decay pathway for phenothiazines. nih.govacs.org The triplet state is a key intermediate in photosensitization reactions, such as the generation of singlet oxygen.

Internal Conversion (IC): The excited state can decay back to the ground state non-radiatively, dissipating the energy as heat.

Photoionization: In aqueous or polar solutions, a significant decay pathway can be the ejection of an electron from the excited molecule, leading to the formation of a radical cation and a solvated electron. nih.gov

For phenothiazine sulfoxides specifically, the excited-state dynamics are distinct from their non-oxidized sulfide (B99878) counterparts. Ultrafast spectroscopic studies have shown that upon photoexcitation in polar solvents, sulfoxide-based phenothiazines can populate a planar intramolecular charge transfer (PICT) state, which is highly fluorescent. nih.gov This contrasts with the sulfide analogues, which tend to form twisted intramolecular charge transfer (TICT) states that are non-fluorescent. nih.gov

Recent studies on N-phenylphenothiazine sulfoxide as a photocatalyst have provided detailed characterization of its excited state. acs.org

| Property | Value | Method/Conditions | Citation |

| Excitation Maximum (λmax,exc.) | 373 nm | In MeCN | acs.org |

| Excited State Energy (ES1) | 60.8 kcal/mol | From fluorescence onset | acs.org |

| Excited State Lifetime (τ) | 1.14 ns | Time-Correlated Single Photon Counting (TCSPC) | acs.org |

| Ground State Oxidation Potential | 1.35 V vs SCE | Cyclic Voltammetry | acs.org |

| Excited State Oxidation Potential | -1.30 V vs SCE | Calculated | acs.org |

| This interactive table summarizes the key excited-state properties determined for a model phenothiazine sulfoxide photocatalyst. |

These data indicate that the excited state is a short-lived singlet with significant oxidizing power, capable of engaging in photochemical reactions. acs.org

Charge transfer is a fundamental process in the photochemistry of phenothiazine derivatives. Upon excitation, an intramolecular charge transfer (ICT) often occurs, where electron density moves from the electron-rich phenothiazine core to an acceptor part of the molecule or is redistributed within the ring system itself. acs.orgnih.gov

The oxidation state of the sulfur atom is a critical determinant in these processes. Cyclic voltammetry and computational studies have confirmed that phenothiazine is a stronger electron donor than phenothiazine-5-oxide, which in turn is stronger than phenothiazine-5,5-dioxide. acs.orgnih.gov This means that the sulfoxide is less easily oxidized and its radical cation is less stable than that of the parent phenothiazine.

Despite this, radical formation remains a key photochemical pathway. The primary radical species formed is the phenothiazine sulfoxide radical cation (PTH-O•+). This can be generated via several routes:

Direct Photoionization: As mentioned, the excited sulfoxide can eject an electron. nih.gov

Oxidative Quenching: The excited sulfoxide (PTH-O*) can be oxidized by an electron acceptor, a process that is thermodynamically feasible given its strong excited-state reduction potential. acs.org

Oxidation of the Parent Phenothiazine: The phenothiazine radical cation (PTZ•+) can be formed first, which is then converted to the sulfoxide (PTH-O). acs.org This interconversion is relatively slow and involves the reaction of the dication with water. acs.org

The phenothiazine radical cation (PTZ•+) itself is a fascinating species. It is a stable radical that has been extensively characterized by its distinctive absorption spectrum. acs.org Furthermore, this radical cation possesses its own manifold of excited states accessible with visible and near-infrared light, allowing it to act as a "super-photooxidant" capable of driving highly energy-demanding reactions. acs.org The formation of these radical cations is a cornerstone of the use of phenothiazines in photoredox catalysis and is central to their mechanism of action in various applications. acs.orgacs.org

Mechanistic Frameworks for Photocatalytic Applications of Phenothiazine Sulfoxides

The photocatalytic activity of phenothiazine sulfoxides, including this compound, represents a significant area of research, distinct from their more commonly studied, non-oxidized phenothiazine counterparts. researchgate.netnih.gov While N-substituted phenothiazines are well-regarded as potent organic photoredox catalysts with strong reducing capabilities in their excited state, their corresponding sulfoxides have been historically overlooked in this context. nih.govacs.org However, recent studies have illuminated that these sulfoxides are not merely inactive byproducts but can serve as highly active photocatalysts themselves. researchgate.netacs.org

Detailed mechanistic investigations, often employing a combination of time-resolved spectroscopy, spectroelectrochemistry, cyclic voltammetry, and density functional theory (DFT) calculations, have been crucial in understanding their function. nih.gov A key finding is that the active sulfoxide catalyst can be formed in situ from the corresponding phenothiazine precursor through oxidation, a process that can occur in the presence of water. acs.org

The general photocatalytic cycle for a phenothiazine sulfoxide involves several key steps:

Photoexcitation: Upon absorption of visible light, the phenothiazine sulfoxide molecule is promoted to an electronically excited state (PTZ=O*).

Electron Transfer: This excited state is a powerful oxidant and can accept an electron from a suitable donor molecule (reductive quenching) or donate an electron to an acceptor (oxidative quenching). The specific pathway depends on the reaction partner. In many synthetic applications, such as the reductive activation of cyclic malonyl peroxides, the excited sulfoxide acts as an oxidant. researchgate.netnih.gov

Radical Ion Formation: The initial electron transfer event generates a radical anion of the phenothiazine sulfoxide (PTZ=O•⁻) and a radical cation of the substrate.

Catalyst Regeneration: To complete the catalytic cycle, the phenothiazine sulfoxide radical anion must be converted back to its ground state. This typically involves transferring the electron to another species in the reaction mixture, propagating a radical chain reaction that leads to the final product. nih.gov

Mechanistic studies on compounds like N-phenylphenothiazine sulfoxide have provided a robust framework for understanding this process. acs.org For this compound, the presence of the electron-withdrawing nitro group (-NO₂) at the 3-position is expected to significantly influence its electronic properties, likely increasing its reduction potential and affecting the energy of its excited states compared to unsubstituted analogs.

Interactive Table 1: Key Mechanistic Steps in Phenothiazine Sulfoxide Photocatalysis

| Step | Description | Key Intermediates | Influencing Factors |

| 1. Photoexcitation | Absorption of a photon promotes the catalyst to a singlet excited state, followed by intersystem crossing to a longer-lived triplet excited state. | Ground State (PTZ=O), Excited State (PTZ=O*) | Wavelength of light, solvent polarity, molecular structure. |

| 2. Quenching | The excited catalyst interacts with a substrate. This can be reductive (catalyst accepts an electron) or oxidative (catalyst donates an electron). | Exciplex, Radical Ions (PTZ=O•⁻ or PTZ=O•⁺) | Redox potentials of catalyst and substrate. |

| 3. Substrate Activation | The generated radical ion of the substrate undergoes further chemical transformation (e.g., fragmentation, addition). | Substrate Radical Ion | Intrinsic properties of the substrate. |

| 4. Catalyst Regeneration | The catalyst radical ion is converted back to its ground state to re-enter the cycle. | Ground State (PTZ=O) | Presence of a sacrificial electron donor/acceptor or subsequent reaction steps. |

Intermolecular Interactions and Controlled Self-Assembly Processes

The ability of phenothiazine derivatives to engage in intermolecular interactions is fundamental to their material properties and biological activity. These non-covalent forces dictate how individual molecules organize into larger, ordered structures through self-assembly. For this compound, several types of interactions are significant.

The core phenothiazine structure is a butterfly-shaped, electron-rich aromatic system, making it prone to π-π stacking interactions . These interactions occur when the aromatic rings of adjacent molecules align face-to-face or face-to-edge, driven by a combination of electrostatic and van der Waals forces. The planarity and electron distribution of the tricyclic system are key determinants of the strength and geometry of these stacks.

Hydrogen bonding also plays a critical role, particularly given the presence of the sulfoxide group (S=O) and the nitro group (-NO₂). The oxygen atoms in both groups are potential hydrogen bond acceptors, capable of interacting with suitable hydrogen bond donors in the solvent or other co-solubilized molecules. While the this compound molecule itself lacks a strong hydrogen bond donor, intramolecular hydrogen bonds have been identified in other phenothiazine derivatives with hydroxyl groups in their side chains. mdpi.com

Studies on related phenothiazine compounds, such as chlorpromazine (B137089), using techniques like small-angle X-ray scattering (SAXS), have shown that they can self-assemble in aqueous solutions to form well-defined aggregates, sometimes even nanocrystallites. nih.govacs.org The structure of these aggregates is highly dependent on factors like concentration and pH. nih.govacs.org The surface activity of phenothiazines and their sulfoxides further highlights their tendency to accumulate at interfaces, a process governed by the balance of hydrophobic and hydrophilic interactions. umich.edu The ethyl group at the N-10 position and the substituents on the aromatic rings significantly modulate this balance, thereby controlling the critical micelle concentration and the geometry of the resulting assemblies. umich.edu

Interactive Table 2: Dominant Intermolecular Interactions in Substituted Phenothiazines

| Interaction Type | Description | Structural Origin | Expected Influence on Self-Assembly |

| π-π Stacking | Non-covalent interaction between aromatic rings of adjacent molecules. | The electron-rich tricyclic phenothiazine core. | Promotes the formation of columnar or stacked structures. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | The oxygen atoms of the sulfoxide (S=O) and nitro (-NO₂) groups acting as H-bond acceptors. | Directs specific orientation between molecules and with the solvent. |

| Dipole-Dipole Interactions | Electrostatic forces between molecules with permanent dipoles. | The polar sulfoxide and nitro functional groups. | Contributes to the stability of aggregates and influences crystal packing. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The entire molecular surface, including the ethyl chain and aromatic rings. | Governs close packing and contributes to overall cohesion in aggregates. |

Environmental Fate and Degradation Studies of Substituted Phenothiazine Sulfoxides

Environmental Occurrence and Persistence of Nitrogen and Sulfur Heterocyclic Compounds

Nitrogen and sulfur heterocyclic compounds, a broad class that includes phenothiazines, are introduced into the environment from various sources, including industrial discharge and as metabolites of pharmaceuticals. science.gov Their persistence in soil and water is a growing concern. The stability of the phenothiazine (B1677639) ring structure, combined with the presence of substituents, influences its resistance to degradation.

The addition of a nitro group (-NO2), as seen in 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide, is known to increase the recalcitrance of aromatic compounds. asm.org The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative degradation, a primary pathway for the breakdown of many organic pollutants. rsc.org Consequently, nitrophenothiazine derivatives are expected to exhibit greater persistence in the environment compared to their non-nitrated counterparts.

While specific data on the environmental levels of this compound are not available, studies on other pharmaceutical and industrial heterocyclic compounds indicate that they can be found in trace amounts in various environmental compartments.

Abiotic Degradation Mechanisms

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of chemical compounds in the environment. For this compound, photodegradation and other chemical transformations are the most relevant abiotic pathways.

Photodegradation Pathways and Kinetics

Phenothiazines are known to be photosensitive and can undergo degradation upon exposure to light. researchgate.net This process often involves the formation of radical cations and subsequent reactions. researchgate.net The exposure of phenothiazine solutions to light can lead to oxidation, forming products such as sulfoxides. researchgate.net In the case of this compound, which is already a sulfoxide (B87167), photodegradation may proceed through different pathways, potentially involving the cleavage of the ethyl group or transformation of the nitro group.

Studies on other phenothiazine derivatives have shown that photodegradation can lead to a variety of products. For instance, the irradiation of thioridazine (B1682328) in water resulted in the formation of its 2-sulfoxide and 5-sulfoxide. moca.net.ua While kinetic data for this compound is not available, the general principles of phenothiazine photochemistry suggest that it would be susceptible to light-induced degradation.

Interactive Table: Photodegradation of Related Phenothiazine Compounds

| Compound | Light Source | Matrix | Key Photoproducts | Reference |

| Perazine | UV | Ethanolic Solution | Oxidation Products | nih.gov |

| Thioridazine | Not Specified | Water | 2-Sulfoxide, 5-Sulfoxide | moca.net.ua |

| 2-Chlorophenothiazine | Not Specified | Alcohols | Not Specified | researchgate.net |

Chemical Transformation Processes in Environmental Matrices

In environmental matrices like soil and water, chemical transformations can occur. For phenothiazines, oxidation is a key process. The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. researchgate.netnih.gov Since the subject compound is already a sulfoxide, further oxidation to the corresponding sulfone, 10-Ethyl-3-nitro-10h-phenothiazine 5,5-dioxide, is a plausible transformation pathway.

The presence of other chemicals in the environment, such as reactive oxygen species or chlorine used in water treatment, can also influence the transformation of phenothiazines. For example, the reaction of 10H-phenothiazine with hypochlorite (B82951) in water has been shown to produce its dioxide followed by chloro-substitution. nih.gov

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a critical pathway for the removal of many organic pollutants from the environment.

Microbial Biotransformation of Sulfur and Nitrogen Heterocycles

The biodegradation of heterocyclic compounds containing sulfur and nitrogen is a subject of ongoing research. Microorganisms have demonstrated the ability to metabolize a wide array of these compounds. microbiologyresearch.orgmicrobiologyresearch.org Specifically for nitroaromatic compounds, several bacterial strains have been isolated that can use them as a source of carbon, nitrogen, and energy. asm.org These bacteria have evolved metabolic pathways to deal with the nitro group, often involving its reduction to an amino group. rsc.org

While there are no specific studies on the microbial biotransformation of this compound, it is conceivable that certain microbial communities in soil and sediment could degrade this compound. The degradation would likely involve initial transformations of the side chain and the nitro group.

Interactive Table: Microbial Degradation of Related Compound Classes

| Compound Class | Microorganism Examples | Degradation Strategy | Reference |

| Nitroaromatic Compounds | Pseudomonas, Nocardia | Reduction of nitro group | rsc.orgmicrobiologyresearch.org |

| Sulfur Heterocycles | Rhodococcus | Sulfur oxidation | Not directly in results |

Enzymatic Degradation Pathways and Intermediates

The enzymatic machinery of microorganisms is responsible for the biotransformation of complex organic molecules. For phenothiazines, cytochrome P450 monooxygenases are known to be involved in their metabolism, often leading to S-oxidation. moca.net.ua As this compound is an S-oxide, further enzymatic reactions could target other parts of the molecule.

Enzymes known as nitroreductases are key players in the initial steps of the biodegradation of nitroaromatic compounds. rsc.org These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This transformation is crucial as it makes the aromatic ring more amenable to subsequent cleavage by other enzymes. The likely enzymatic degradation of this compound would, therefore, likely be initiated by a nitroreductase, followed by the action of other enzymes to break down the heterocyclic ring structure.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the environmental fate and degradation of the chemical compound This compound . Despite a comprehensive search of scientific databases and scholarly articles, no specific studies, research findings, or data pertaining to the environmental impact of this particular compound could be located.

The initial request for an article structured around the environmental fate, degradation, and methodological frameworks for impact assessment of "this compound" cannot be fulfilled at this time due to the absence of the necessary scientific information.

General information on the environmental risk assessment of pharmaceuticals and the biodegradation of related chemical classes, such as nitroaromatic compounds and other phenothiazine derivatives, is available. However, in strict adherence to the user's instructions to focus solely on "this compound" and not introduce information outside the specified scope, an article on this specific compound cannot be generated.

Further research would be required to determine the environmental properties of "this compound" before a detailed and scientifically accurate article can be produced.

Future Directions in Research on 10 Ethyl 3 Nitro 10h Phenothiazine 5 Oxide

Innovations in Synthetic Strategies for Phenothiazine (B1677639) Analogues

The future of phenothiazine synthesis is geared towards greener, more efficient, and highly selective methods. Traditional synthetic routes are often multi-step processes that can be time-consuming and generate significant waste. Modern research is focused on overcoming these limitations through innovative catalytic systems.

A significant area of development is the use of transition-metal catalysis . researchgate.net Iron-catalyzed domino reactions, for instance, have emerged as an environmentally benign and efficient method for creating the core phenothiazine structure through tandem C–S/C-N cross-coupling. acs.org This approach addresses common issues found with palladium and copper catalysts, such as limited substrate scope and poor regioselectivity. acs.org Researchers are also exploring recyclable copper(I)-catalyzed cascade reactions to form functionalized phenothiazines. acs.org Looking ahead, the development of advanced catalytic systems will aim for even lower catalyst loading, improved cost-efficiency, and higher yields under milder conditions. researchgate.net

Conversely, a strong push towards transition-metal-free synthesis is also gaining momentum. researchgate.netdntb.gov.ua These methods offer an alternative that avoids the cost and potential toxicity associated with heavy metals. Recent protocols have demonstrated the synthesis of N-arylphenothiazines from o-sulfanylanilines without any transition-metal catalyst, relying instead on an N- and S-arylation sequence. acs.org Other innovative metal-free approaches include using molecular oxygen as a clean and abundant hydrogen acceptor in the coupling of cyclohexanones and 2-aminobenzenethiols. researchgate.net Future work in this area will likely focus on expanding the substrate scope and further simplifying reaction conditions to make phenothiazine synthesis more accessible and sustainable. researchgate.netgoogle.com

Refinement of Spectroscopic and Structural Characterization Techniques

Precise characterization is fundamental to understanding the structure-property relationships of phenothiazine derivatives. Future research will focus on integrating advanced spectroscopic techniques with high-level computational methods for a more complete picture of these complex molecules.

The analysis of 10-Ethyl-3-nitro-10H-phenothiazine 5-oxide and its analogs will benefit from the increasing synergy between experimental spectroscopy and theoretical calculations. Techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR), UV-visible spectroscopy, and fluorescence spectroscopy provide essential data, which can be rationalized and more deeply understood through Density Functional Theory (DFT) calculations. tandfonline.comresearchgate.net For instance, DFT can help assign complex NMR signals and interpret the electronic transitions observed in UV-Vis spectra. tandfonline.commdpi.com Future refinements will involve using time-dependent DFT (TD-DFT) to more accurately predict excited-state properties, such as fluorescence and phosphorescence, which are crucial for optoelectronic applications. mdpi.comnih.gov

In structural analysis, single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional atomic arrangement of phenothiazine oxides. researchgate.netrsc.org This technique is critical for understanding the characteristic non-planar "butterfly" conformation of the phenothiazine ring and how substituents and oxidation at the sulfur atom affect this geometry. researchgate.netrsc.org A key area for refinement is the precise determination of hydrogen atom positions, which is often a limitation of X-ray crystallography alone. nih.gov The future will see increased use of joint X-ray and neutron (XN) refinement . nih.govresearchgate.net Neutron diffraction is particularly sensitive to hydrogen atoms, and combining it with X-ray data allows for a more complete and accurate structural model, which is vital for understanding intermolecular interactions and reaction mechanisms. nih.govyoutube.com

Development of More Advanced Computational Models

Computational chemistry is an indispensable tool for predicting the properties of novel phenothiazine analogues before they are synthesized, saving time and resources. The development of more sophisticated and accurate computational models is a key future direction.

The complexity of the electron-rich, non-planar phenothiazine system requires robust theoretical methods. Future research will move beyond standard DFT to employ higher-level quantum chemistry methods like second-order Møller-Plesset perturbation (MP2) and coupled cluster (CC) theories for benchmark calculations. nih.govacs.orgacs.org These methods provide more accurate descriptions of noncovalent interactions, such as the π-π stacking that is critical for the self-assembly and material properties of phenothiazine derivatives. nih.govacs.org Furthermore, the development and application of hybrid meta-GGA exchange-correlation functionals (like M06-2X) and dispersion corrections (like BLYP-D) within DFT will become standard for accurately modeling the conformational stability and intermolecular forces. nih.govacs.org

For larger systems and dynamic processes, more efficient methods are needed. The Density Functional Tight-Binding (DFTB) method offers a compromise between accuracy and computational cost, enabling the study of larger oligomers and their self-assembly properties. nih.govacs.org To predict the performance of these materials in devices, future models will increasingly focus on excited-state properties. Time-Dependent Density Functional Theory (TD-DFT) is crucial for understanding the absorption and emission spectra of these compounds, which is essential for their application in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov Advanced TD-DFT studies will aim to accurately predict properties like intramolecular charge transfer (ICT), which is fundamental to the function of many phenothiazine-based optoelectronic materials. nih.gov

Exploration of Emerging Non-Biological Applications

While phenothiazines are famous for their medicinal roles, their unique electronic and photophysical properties make them highly attractive for a new generation of materials science and optoelectronic applications. iiarjournals.org The focus is shifting towards designing derivatives like this compound for specific, high-performance functions.

The strong electron-donating nature and the ability to functionalize the phenothiazine core have made it a prime candidate for use in organic electronics . rsc.orgelsevierpure.comrsc.org Extensive research is underway to develop phenothiazine-based materials for:

Organic Light-Emitting Diodes (OLEDs) : Where they can function as efficient hole-transporting materials or as part of emissive layers. tuni.firesearchgate.net

Solar Cells : Including dye-sensitized solar cells (DSSCs) and perovskite solar cells, where their light-harvesting capabilities are exploited. nih.govtuni.firesearchgate.net

A particularly exciting frontier is the development of stimuli-responsive materials . jkmonitor.org Researchers are exploring phenothiazine derivatives that exhibit mechanofluorochromism , a phenomenon where the material changes its fluorescence color in response to mechanical force. jkmonitor.org Novel emitters featuring phenothiazine-S,S-dioxide motifs have shown remarkable reversible mechanofluorochromic properties, opening up potential applications in sensors, security inks, and rewritable information storage. nih.gov Additionally, the phenomenon of Aggregation-Induced Emission (AIE) , where fluorescence is enhanced in the aggregated or solid state, is being explored in phenothiazine derivatives for use in chemical sensors and bio-imaging. nih.govrsc.org

Design of Sustainable Environmental Remediation Approaches

The chemical stability and reactive potential of the phenothiazine scaffold are being harnessed for innovative environmental applications. Future research aims to design derivatives that can sustainably address pollution and contamination.

One emerging area is the use of phenothiazine derivatives in photocatalysis and water treatment . Their ability to absorb light and generate reactive oxygen species (ROS) makes them suitable for photodynamic applications, including the disinfection of water. news-medical.netnih.gov Recent research has highlighted the potential of materials like graphene oxide-nanocomposites incorporating heterocyclic structures for visible-light-driven wastewater remediation. jkmonitor.org The development of stable, water-dispersible phenothiazine derivatives is a key goal, which could lead to new materials for breaking down persistent organic pollutants under sunlight. news-medical.net

Furthermore, the heteroatoms (nitrogen and sulfur) within the phenothiazine structure provide potential binding sites for metal ions. This has led to the exploration of phenothiazine derivatives as agents for the chelation and removal of heavy metals . mdpi.comnih.gov While chelation therapy is primarily a medical concept for treating heavy metal poisoning, the underlying principle of using organic molecules to bind and sequester toxic metal ions can be applied to environmental remediation. medscape.comdroracle.aidraxe.combelmarpharmasolutions.com Future research could focus on designing phenothiazine-based polymers or functionalized materials specifically for extracting heavy metals like lead, mercury, and cadmium from contaminated water sources, offering a targeted and potentially recyclable solution to a critical environmental problem. mdpi.com The ability of certain derivatives to bind ions like Mg²⁺ has already been demonstrated, suggesting that tailoring the structure for specific metal targets is a viable strategy. mdpi.com

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 10-Ethyl-3-nitro-10H-phenothiazine 5-oxide?

- Methodology : Synthesis typically involves sequential alkylation, nitration, and oxidation steps. For example, alkylation of phenothiazine with ethylating agents (e.g., ethyl bromide) under basic conditions, followed by nitration at the 3-position using nitric acid/sulfuric acid mixtures. The 5-oxide group is introduced via oxidation with hydrogen peroxide or tert-butyl hydroperoxide in ethanol under reflux . Purification often uses column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., nitro group deshielding effects) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, though discrepancies between calculated and observed values may arise due to isotopic effects or ionization efficiency .

- X-ray crystallography : Determines crystal packing, bond angles, and intermolecular interactions (e.g., triclinic system with unit cell parameters a = 8.1891 Å, α = 81.632°) .

Q. How does the 5-oxide group influence the compound’s solubility and stability?

- Methodology : The sulfoxide group enhances polarity, improving solubility in polar solvents like DMSO or ethanol. Stability is assessed via thermal gravimetric analysis (TGA) and accelerated degradation studies under varying pH/temperature. Hydrogen bonding between the sulfoxide oxygen and adjacent nitro groups may stabilize the crystal lattice .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration at the 3-position?

- Methodology : Computational studies (DFT calculations) reveal electron density distribution in the phenothiazine core. The 3-position is more reactive due to resonance stabilization of the nitronium ion intermediate. Experimental validation involves competitive nitration of substituted phenothiazines and analysis via HPLC/GC-MS to quantify product ratios .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodology : Compare unit cell parameters (e.g., V = 781.4 ų for triclinic systems) and torsion angles across studies. Discrepancies may arise from polymorphism or solvent inclusion during crystallization. Rietveld refinement and Hirshfeld surface analysis quantify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformations .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodology : Use factorial design to test variables (temperature, stoichiometry, solvent). For example, a 2³ factorial experiment evaluates the impact of ethylation time (12–24 h), nitration temperature (0–25°C), and oxidant concentration (1–3 equiv. H₂O₂). Response surface methodology (RSM) identifies optimal conditions, balancing yield (≥85%) and purity .

Q. How does the nitro group affect the compound’s biological activity in enzyme inhibition assays?

- Methodology : Structure-activity relationship (SAR) studies compare IC₅₀ values of nitro-substituted vs. unsubstituted derivatives. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like histone deacetylases (HDACs). In vitro assays (e.g., fluorescence-based HDAC inhibition) validate computational predictions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental mass spectrometry data?

- Resolution : Calibrate instruments using certified reference standards. Investigate isotopic patterns (e.g., ³⁵Cl/³⁷Cl in derivatives) and adduct formation (e.g., [M+Na]⁺). For example, a 2.5 Da deviation in MS may arise from incomplete desulfurization during ionization, requiring post-acquisition data processing .